

Confirming TMEM145 Protein-Protein Interactions: A Comparative Guide to FRET and Alternative Methods

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **T145**

Cat. No.: **B1682861**

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Förster Resonance Energy Transfer (FRET) with other common techniques for validating protein-protein interactions (PPIs), focusing on the transmembrane protein TMEM145 and its recently identified interacting partners, stereocilin (STRC) and tubby (TUB).

Transmembrane protein 145 (TMEM145), a seven-transmembrane domain protein with a Golgi dynamics (GOLD) domain, has been implicated in the structural integrity of outer hair cell stereocilia. Recent studies using co-immunoprecipitation (Co-IP) have identified physical interactions between TMEM145 and both stereocilin, a secreted protein, and tubby, a cytosolic protein.^{[1][2]} Validating and quantifying these interactions are crucial for understanding the molecular architecture of cochlear hair cells and for the development of potential therapeutic interventions for hearing impairments. This guide details the application of FRET for this purpose and compares its performance with Co-Immunoprecipitation (Co-IP) and the Membrane Yeast Two-Hybrid (MYTH) system.

Comparative Analysis of Interaction Validation Methods

The choice of method for confirming PPIs depends on various factors, including the nature of the proteins, the desired quantitative output, and the experimental context. Below is a

comparative summary of FRET, Co-IP, and MYTH for investigating the interactions of the transmembrane protein TMEM145 with its partners.

Feature	Förster Resonance Energy Transfer (FRET)	Co-Immunoprecipitation (Co-IP)	Membrane Yeast Two-Hybrid (MYTH)
Principle	Non-radiative energy transfer between two fluorescently tagged proteins in close proximity (1-10 nm).	Pull-down of a target protein and its binding partners from a cell lysate using a specific antibody.	Reconstitution of a split ubiquitin protein, leading to reporter gene activation, upon interaction of two membrane-associated proteins.
Interaction Environment	In vivo or in situ (live or fixed cells), preserving the native cellular environment.	In vitro (cell lysate), potential for disruption of weak or transient interactions during lysis and washing steps.	In vivo (in yeast), interaction occurs in a heterologous system.
Quantitative Data	Provides quantitative data on interaction stoichiometry, affinity (dissociation constant, Kd), and dynamics in real-time. ^{[3][4]} FRET efficiency can be precisely measured.	Primarily qualitative (yes/no interaction), though semi-quantitative data can be obtained through western blot band intensity analysis.	Primarily qualitative (yes/no interaction) based on reporter gene activation. Quantitative data can be obtained through measurement of reporter enzyme activity.
Sensitivity	High sensitivity for detecting close-proximity interactions.	Dependent on antibody affinity and specificity; may miss weak or transient interactions.	High sensitivity for detecting binary interactions.
False Positives/Negatives	False positives can arise from random protein collisions at high expression levels. False	False positives can result from non-specific antibody binding. False negatives can be	High rate of false positives due to overexpression artifacts and non-physiological

	negatives can occur due to improper fluorophore orientation.	caused by epitope masking or harsh lysis conditions.	interactions in the yeast nucleus. ^[5]
Suitability for TMEM145	Excellent for studying the dynamics and stoichiometry of TMEM145 interactions with STRC and TUB in the plasma membrane of live cells.	Proven to be effective for demonstrating the physical interaction between TMEM145, STRC, and TUB. ^[2]	Suitable for screening for novel interacting partners of TMEM145 and for confirming binary interactions.
Example Quantitative Data	FRET efficiency of 15-30% for GPCR-protein interactions. Kd values in the μM to nM range. ^{[6][7]}	-	Growth on selective media and β -galactosidase activity units.

Experimental Protocols

Detailed methodologies for confirming TMEM145-STRC and TMEM145-TUB interactions using FRET, Co-IP, and MYTH are provided below.

FRET Protocol for TMEM145 Interactions

This protocol describes a sensitized emission FRET experiment using fluorescent protein-tagged constructs in a mammalian cell line (e.g., HEK293T).

1. Plasmid Construction:

- Clone the full-length human TMEM145 cDNA into a mammalian expression vector with a C-terminal fusion to a donor fluorophore (e.g., mCerulean3).
- Clone the full-length human STRC and TUB cDNAs into separate mammalian expression vectors with a C-terminal fusion to an acceptor fluorophore (e.g., mVenus).

2. Cell Culture and Transfection:

- Culture HEK293T cells in DMEM supplemented with 10% FBS.
- Co-transfect cells with the TMEM145-donor and either the STRC-acceptor or TUB-acceptor plasmids using a suitable transfection reagent. Include control transfections with donor-only and acceptor-only constructs.

3. Live-Cell Imaging:

- 24-48 hours post-transfection, image the cells on a confocal microscope equipped for FRET imaging.
- Acquire images in three channels:
 - Donor channel (e.g., excitation 433 nm, emission 475 nm)
 - Acceptor channel (e.g., excitation 515 nm, emission 528 nm)
 - FRET channel (e.g., excitation 433 nm, emission 528 nm)

4. FRET Data Analysis:

- Correct images for background and spectral bleed-through from the donor and acceptor channels.
- Calculate the normalized FRET (NFRET) efficiency for each cell. A significant increase in NFRET in co-transfected cells compared to controls indicates an interaction.
- For quantitative analysis of binding affinity, perform FRET experiments with varying expression levels of the acceptor protein while keeping the donor expression constant and fit the data to a binding model.[\[3\]](#)

Co-Immunoprecipitation (Co-IP) Protocol for TMEM145 Interactions

This protocol is adapted from the study that first identified the interaction between TMEM145, STRC, and TUB.[\[2\]](#)

1. Plasmid Construction:

- Clone TMEM145 with a C-terminal FLAG tag.
- Clone STRC and TUB with C-terminal MYC or V5 tags.

2. Cell Culture and Transfection:

- Co-express the tagged proteins in HEK293T cells.

3. Cell Lysis and Immunoprecipitation:

- Lyse the cells in a non-denaturing lysis buffer.
- Incubate the cell lysate with anti-FLAG antibody-conjugated magnetic beads to immunoprecipitate TMEM145-FLAG and its binding partners.

4. Western Blotting:

- Elute the protein complexes from the beads.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Probe the membrane with antibodies against the MYC and V5 tags to detect co-immunoprecipitated STRC and TUB.

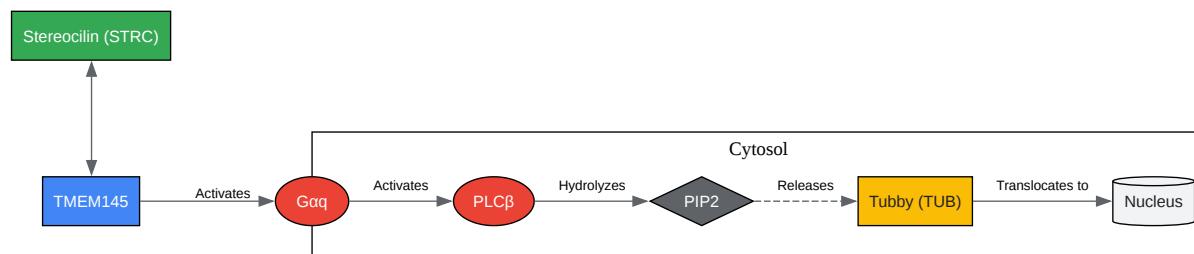
Membrane Yeast Two-Hybrid (MYTH) Protocol for TMEM145 Interactions

This protocol is a generalized approach for using a split-ubiquitin-based MYTH system.

1. Plasmid Construction:

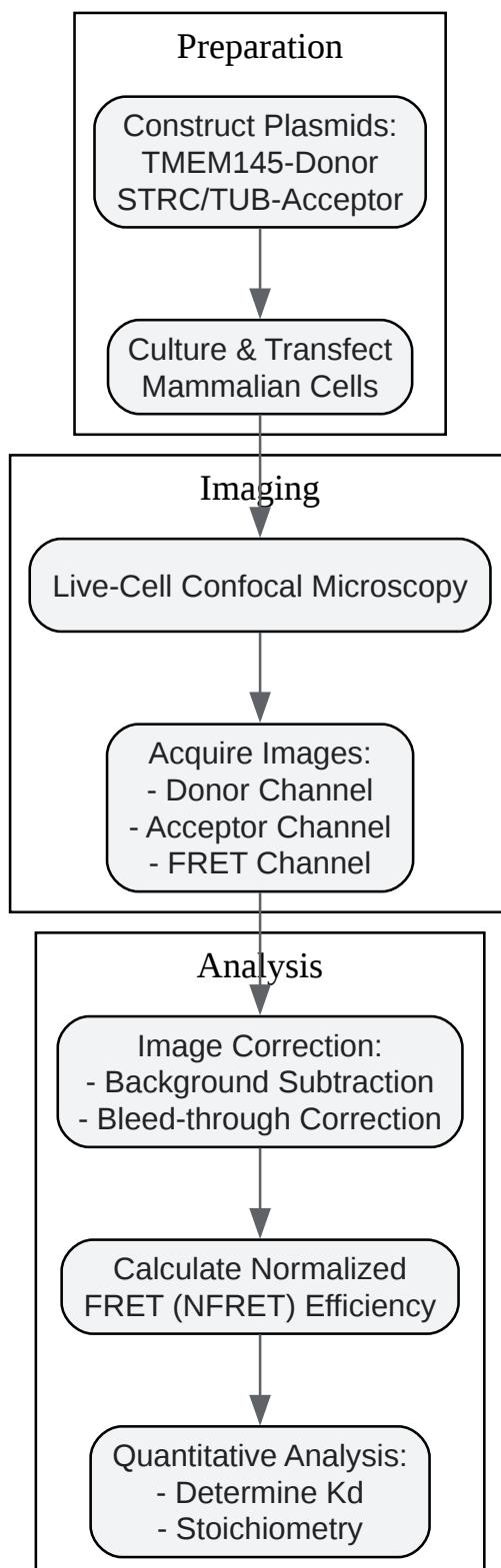
- Fuse the full-length TMEM145 to the C-terminal half of ubiquitin (Cub) linked to a transcription factor (LexA-VP16) in a "bait" vector.
- Fuse STRC or TUB to the N-terminal half of ubiquitin (NubG) in a "prey" vector.

2. Yeast Transformation and Mating:

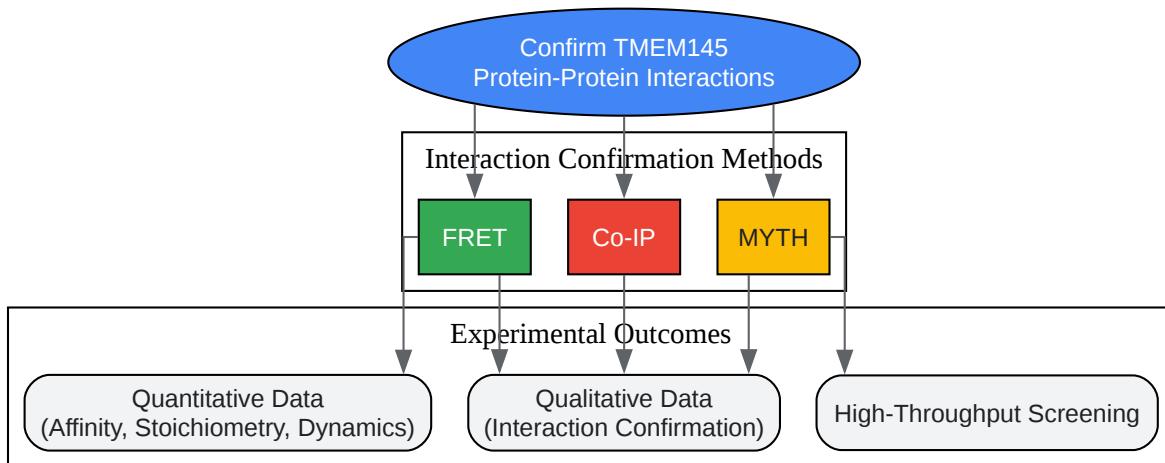

- Transform the bait and prey plasmids into different haploid yeast strains (e.g., MAT α and MAT α).
- Mate the two strains to generate diploid yeast co-expressing the bait and prey proteins.

3. Interaction Selection and Reporter Assay:

- Plate the diploid yeast on selective media lacking specific nutrients (e.g., histidine, adenine) to select for colonies where the bait and prey interact, leading to reporter gene activation.
- Perform a quantitative β -galactosidase assay to measure the strength of the interaction.


Visualizations

The following diagrams illustrate the TMEM145 signaling pathway, the FRET experimental workflow, and the logical relationship of the comparative analysis.


[Click to download full resolution via product page](#)

TMEM145 Signaling Pathway

[Click to download full resolution via product page](#)

FRET Experimental Workflow

[Click to download full resolution via product page](#)

Comparison of Methodologies

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. The tubby family proteins - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 3. Utility of FRET in studies of membrane protein oligomerization: The concept of the effective dissociation constant - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 4. Utility of FRET in studies of membrane protein oligomerization: The concept of the effective dissociation constant - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- 5. FRET in Membrane Biophysics: An Overview - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 6. Probing novel GPCR interactions using a combination of FRET and TIRF - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- To cite this document: BenchChem. [Confirming TMEM145 Protein-Protein Interactions: A Comparative Guide to FRET and Alternative Methods]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1682861#confirming-t145-protein-protein-interactions-with-fret>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com